molecular formula C19H32INO4 B3823531 [2-Hydroxy-3-(4-methylmorpholin-4-ium-4-yl)propyl] adamantane-1-carboxylate;iodide

[2-Hydroxy-3-(4-methylmorpholin-4-ium-4-yl)propyl] adamantane-1-carboxylate;iodide

Cat. No.: B3823531
M. Wt: 465.4 g/mol
InChI Key: QASOEFBTLYMCGC-UHFFFAOYSA-M
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Description

[2-Hydroxy-3-(4-methylmorpholin-4-ium-4-yl)propyl] adamantane-1-carboxylate;iodide is a complex organic compound that features a unique combination of adamantane and morpholine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Hydroxy-3-(4-methylmorpholin-4-ium-4-yl)propyl] adamantane-1-carboxylate;iodide typically involves multiple steps. One common route includes the reaction of adamantane-1-carboxylic acid with 2-hydroxy-3-(4-methylmorpholin-4-ium-4-yl)propyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with iodine to form the iodide salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carboxylate group, converting it into an alcohol.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium chloride or sodium bromide in polar solvents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halide-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-Hydroxy-3-(4-methylmorpholin-4-ium-4-yl)propyl] adamantane-1-carboxylate;iodide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a drug delivery agent. The adamantane moiety is known for its ability to enhance the stability and bioavailability of pharmaceutical compounds.

Medicine

In medicine, the compound is being investigated for its antiviral properties. The adamantane structure is similar to that found in antiviral drugs like amantadine, which is used to treat influenza.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-Hydroxy-3-(4-methylmorpholin-4-ium-4-yl)propyl] adamantane-1-carboxylate;iodide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit viral replication by interfering with viral proteins. The compound’s structure allows it to bind to these proteins, preventing them from functioning properly.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral drug with a similar adamantane structure.

    Rimantadine: Another antiviral drug related to amantadine.

    Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane core.

Uniqueness

What sets [2-Hydroxy-3-(4-methylmorpholin-4-ium-4-yl)propyl] adamantane-1-carboxylate;iodide apart is its combination of the adamantane and morpholine structures

Properties

IUPAC Name

[2-hydroxy-3-(4-methylmorpholin-4-ium-4-yl)propyl] adamantane-1-carboxylate;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32NO4.HI/c1-20(2-4-23-5-3-20)12-17(21)13-24-18(22)19-9-14-6-15(10-19)8-16(7-14)11-19;/h14-17,21H,2-13H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASOEFBTLYMCGC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCOCC1)CC(COC(=O)C23CC4CC(C2)CC(C4)C3)O.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-Hydroxy-3-(4-methylmorpholin-4-ium-4-yl)propyl] adamantane-1-carboxylate;iodide
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[2-Hydroxy-3-(4-methylmorpholin-4-ium-4-yl)propyl] adamantane-1-carboxylate;iodide
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[2-Hydroxy-3-(4-methylmorpholin-4-ium-4-yl)propyl] adamantane-1-carboxylate;iodide
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[2-Hydroxy-3-(4-methylmorpholin-4-ium-4-yl)propyl] adamantane-1-carboxylate;iodide
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[2-Hydroxy-3-(4-methylmorpholin-4-ium-4-yl)propyl] adamantane-1-carboxylate;iodide

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